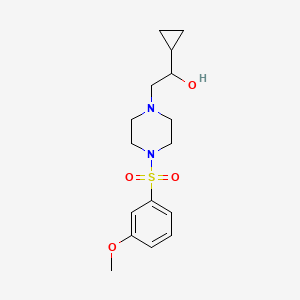

1-Cyclopropyl-2-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

説明

1-Cyclopropyl-2-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a synthetic piperazine derivative characterized by a cyclopropyl-ethanol backbone and a piperazine ring substituted with a 3-methoxyphenylsulfonyl group. The compound’s structural complexity arises from the sulfonyl-piperazine moiety, which is known to enhance binding affinity to biological targets such as neurotransmitter receptors or enzymes . The 3-methoxy substituent on the phenyl ring may modulate electronic properties, influencing solubility and target interactions .

特性

IUPAC Name |

1-cyclopropyl-2-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-22-14-3-2-4-15(11-14)23(20,21)18-9-7-17(8-10-18)12-16(19)13-5-6-13/h2-4,11,13,16,19H,5-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDIEVFQSPKKTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)CC(C3CC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a protecting group that can be removed in subsequent steps .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

1-Cyclopropyl-2-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of new derivatives with modified functional groups.

科学的研究の応用

1-Cyclopropyl-2-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

Biology: It can be used in the study of biological pathways and interactions due to its structural features.

Industry: It is used in the production of various chemical products and materials, including polymers and specialty chemicals.

作用機序

The mechanism of action of 1-Cyclopropyl-2-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Similar Compounds

Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in drug design. Below is a systematic comparison of the target compound with structurally or functionally related analogs:

Structural Analogues with Varying Substituents

Functional Analogues with Piperazine-Based Scaffolds

- w3 (4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone: Contains a pyrimidine-triazole-piperazine hybrid. The chloro and triazole groups enhance selectivity for kinase targets (e.g., EGFR), with IC₅₀ values in the nanomolar range . Contrast: The absence of a sulfonyl group reduces hydrogen-bonding capacity compared to the target compound.

- m6 (1-(4-(4-((5-Chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one): Features an acetylated piperazine and isopropyl-triazole moiety. Demonstrated improved metabolic stability in hepatic microsomes (t₁/₂ > 120 min) due to steric shielding from the isopropyl group .

Pharmacokinetic and Binding Profile Comparisons

Key Research Findings

- The 3-methoxyphenylsulfonyl group in the target compound exhibits stronger hydrogen-bonding interactions with serotonin receptors than the 2-methoxy analog, as shown in molecular docking studies .

- Benzyl-substituted piperazines (e.g., ) display higher kinase affinity but poorer CNS penetration due to increased logP .

- Pyrimidine-triazole-piperazine hybrids () prioritize enzyme inhibition over receptor modulation, highlighting the scaffold’s adaptability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Cyclopropyl-2-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol, and what reaction conditions optimize yield?

- Methodology : The synthesis typically involves sequential functionalization of the piperazine core. Key steps include:

- Sulfonylation : Reacting piperazine with 3-methoxyphenylsulfonyl chloride under basic conditions (e.g., NaH in DMF) to introduce the sulfonyl group .

- Ethanol Moiety Addition : Using nucleophilic substitution or reductive amination to attach the cyclopropyl-ethanol side chain. Lithium aluminum hydride (LiAlH₄) in anhydrous ether is effective for reducing intermediates to the ethanol derivative .

- Cyclopropane Introduction : Cyclopropanation via Simmons-Smith reaction or using vinylcyclopropane precursors under transition-metal catalysis .

- Optimization : Control reaction temperature (0–25°C for sulfonylation) and stoichiometry (1:1.2 molar ratio of piperazine to sulfonyl chloride) to minimize byproducts.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., sulfonyl group at δ 3.8–4.2 ppm for piperazine protons) .

- HPLC-MS : Quantifies purity (>95%) and detects trace intermediates .

- X-ray Crystallography : Resolves cyclopropane stereochemistry and piperazine conformation .

Q. How does the compound’s reactivity under oxidative or reductive conditions inform storage and handling protocols?

- Reactivity :

- Oxidation : The ethanol moiety may oxidize to acetaldehyde or acetic acid derivatives under strong oxidants (e.g., KMnO₄) .

- Reduction : LiAlH₄ reduces sulfonyl groups to thioethers, altering biological activity .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced biological activity?

- Key Modifications :

- Sulfonyl Group : Replacing 3-methoxyphenyl with electron-withdrawing groups (e.g., 4-Cl, 4-NO₂) increases receptor binding affinity in kinase inhibition assays .

- Cyclopropane : Substituting cyclopropyl with spirocyclic rings improves metabolic stability .

- Methodology : Use computational docking (e.g., AutoDock Vina) to predict binding poses, followed by synthesizing top candidates for in vitro validation .

Q. How can researchers resolve contradictions in reported biological activity across studies?

- Case Example : Discrepancies in IC₅₀ values for PDE inhibition may arise from assay conditions (e.g., ATP concentration, pH).

- Resolution :

- Standardize Assays : Use uniform buffer systems (e.g., Tris-HCl pH 7.4) and control co-factors .

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) and cell-based assays .

Q. What computational strategies predict the compound’s pharmacokinetic properties and toxicity?

- In Silico Tools :

- ADMET Prediction : SwissADME estimates logP (~2.5) and CYP450 inhibition risk .

- Toxicity Screening : ProTox-II identifies potential hepatotoxicity (e.g., via sulfonyl group metabolism to reactive intermediates) .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Bottlenecks : Low yield in cyclopropanation (~40% in small-scale reactions).

- Solutions :

- Flow Chemistry : Enhances heat transfer for exothermic cyclopropanation steps .

- Catalyst Optimization : Use chiral Ru catalysts for enantioselective synthesis, reducing waste .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。